molecular formula C16H20Br2O2 B051694 4-Isocymobarbatol CAS No. 124962-12-5

4-Isocymobarbatol

Cat. No. B051694
M. Wt: 404.14 g/mol
InChI Key: ALTFOIOEOXFNOO-DZKIICNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isocymobarbatol is a compound that has been isolated from the marine alga Cymopolia barbata . It is one of the secondary metabolites that have been identified in the Chlorophyta phylum .


Synthesis Analysis

The synthesis of 4-Isocymobarbatol involves the brominative cyclization of 5-bromo-2-geranyl-1,4-benzenediol bismethoxymethyl ether with 2,4,4,6-tetrabromocyclohexadienone . This reaction results in the formation of methoxymethyl ether of 2,4,6-tribromophenol, along with a tricyclic compound . An analogous reaction of bismethoxyethoxymethyl ether leads to another compound, and finally, the tricyclic compound is converted to 4-Isocymobarbatol .


Molecular Structure Analysis

The complete structures and absolute stereochemistries of 4-Isocymobarbatol were elucidated by a variety of spectroscopic techniques and X-ray crystallography .


Chemical Reactions Analysis

The brominative cyclization of 5-bromo-2-geranyl-1,4-benzenediol bismethoxymethyl ether with 2,4,4,6-tetrabromocyclohexadienone was reexamined . This cyclization resulted in the formation of methoxymethyl ether of 2,4,6-tribromophenol, together with a previously described tricyclic compound .

Scientific Research Applications

Applications in Synthetic Chemistry

4-Isocymobarbatol has been synthesized through a two-step alternative process, involving the reaction of polyenes with chiral mercury(II) complexes to afford polycyclic organomercurials. This process has been used for the asymmetric total synthesis of natural products like 4-isocymobarbatol, showcasing its significance in the field of synthetic chemistry and natural product synthesis (Snyder, Treitler, & Schall, 2010).

Role in Multicomponent Reactions

Isocyanides, which are closely related to compounds like 4-isocymobarbatol, play a crucial role in multicomponent reactions. Such reactions are fundamental in drug discovery and synthetic chemistry, offering a platform for generating chemical diversity and probing biological targets. The isocyanide-based multicomponent reactions (IMCRs) have been utilized in developing agents against infectious diseases and in probing protein-protein interactions, enzymes, GPCRs, and ion channels (Akritopoulou‐Zanze, 2008).

Implications in Drug Discovery

Isocyanides, a category closely associated with 4-isocymobarbatol, have seen a broad range of applications in drug discovery. They have been instrumental in multicomponent reactions such as the Passerini and Ugi processes. Recent advances have significantly increased the versatility of isocyanides in organic chemistry, enabling direct functionalization of various C-H bonds under mild conditions. This process demonstrates the high potential of isocyanide chemistry in drug discovery and organic synthesis (Song & Xu, 2017).

Contribution to Methodology Development

The applications of 4-isocymobarbatol extend to the development of robust statistical models in proteomics. Techniques involving isobaric labeling, which could be related to compounds like 4-isocymobarbatol, are essential for comparing the protein content of biological samples. The development of sound statistical models is crucial for the efficient use of mass spectrometry (MS) instruments in this context, further emphasizing the compound's relevance in scientific research methodology (Breitwieser et al., 2011).

properties

CAS RN

124962-12-5

Product Name

4-Isocymobarbatol

Molecular Formula

C16H20Br2O2

Molecular Weight

404.14 g/mol

IUPAC Name

(7S,8aS,10aS)-3,7-dibromo-8,8,10a-trimethyl-6,7,8a,9-tetrahydro-5H-xanthen-2-ol

InChI

InChI=1S/C16H20Br2O2/c1-15(2)13-7-9-6-11(19)10(17)8-12(9)20-16(13,3)5-4-14(15)18/h6,8,13-14,19H,4-5,7H2,1-3H3/t13-,14-,16-/m0/s1

InChI Key

ALTFOIOEOXFNOO-DZKIICNBSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC3=CC(=C(C=C3O2)Br)O)(C)C)Br

SMILES

CC1(C(CCC2(C1CC3=CC(=C(C=C3O2)Br)O)C)Br)C

Canonical SMILES

CC1(C(CCC2(C1CC3=CC(=C(C=C3O2)Br)O)C)Br)C

synonyms

4-isocymobarbatol
cymobarbatol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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